molecular formula C23H20N2O2S2 B11558664 Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B11558664
M. Wt: 420.6 g/mol
InChI Key: ZEEKZKMSAKUJHX-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is a complex organic compound that features a quinoline core, a thiophene ring, and a cyano group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . The reaction can be carried out without solvents at room temperature or with solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: NBS, in the presence of light or heat, can facilitate free radical bromination.

    Reduction: Hydrogen gas with a palladium catalyst can reduce the cyano group.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for deprotonation, followed by nucleophilic attack.

Major Products:

    Oxidation: Benzyl bromide derivatives.

    Reduction: Benzyl amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiophene and quinoline rings can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is unique due to its combination of a quinoline core with a thiophene ring and a cyano group. This structural arrangement provides a unique set of chemical properties and biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C23H20N2O2S2

Molecular Weight

420.6 g/mol

IUPAC Name

benzyl 2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C23H20N2O2S2/c24-13-18-22(20-11-6-12-28-20)17-9-4-5-10-19(17)25-23(18)29-15-21(26)27-14-16-7-2-1-3-8-16/h1-3,6-8,11-12H,4-5,9-10,14-15H2

InChI Key

ZEEKZKMSAKUJHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CS4

Origin of Product

United States

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